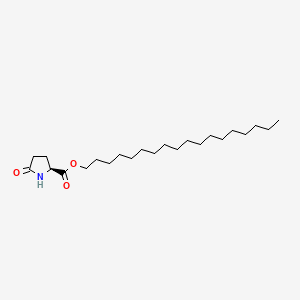

Octadecyl 5-oxo-L-prolinate

Description

Octadecyl 5-oxo-L-prolinate (CAS 4931-72-0) is an ester derivative of 5-oxo-L-proline (also known as L-pyroglutamic acid) and octadecanol (stearyl alcohol). Its molecular formula is C₂₃H₄₃NO₃, with a molecular weight of 381.59 g/mol and a logP value of 6.35, indicating high lipophilicity . This compound is primarily utilized as a pharmaceutical intermediate, leveraging its amphiphilic structure for drug delivery applications or as a precursor in synthetic chemistry . The octadecyl (C18) chain confers significant hydrophobicity, while the 5-oxo-L-prolinate moiety provides a polar, cyclic amide group, enabling unique solubility and interfacial properties.

Properties

CAS No. |

4931-72-0 |

|---|---|

Molecular Formula |

C23H43NO3 |

Molecular Weight |

381.6 g/mol |

IUPAC Name |

octadecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-23(26)21-18-19-22(25)24-21/h21H,2-20H2,1H3,(H,24,25)/t21-/m0/s1 |

InChI Key |

SJRXYWPYOIFJED-NRFANRHFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

- Reagents : 5-oxo-L-proline and octadecyl alcohol.

- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.

- Conditions : Heating under reflux with removal of water to drive equilibrium toward ester formation.

- Purification : Crystallization or chromatographic techniques.

This classical method is straightforward but may require long reaction times and careful control to avoid side reactions.

Activation via Acid Chloride or Anhydride

- Step 1 : Conversion of 5-oxo-L-proline to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Step 2 : Reaction of the acid chloride with octadecyl alcohol in the presence of a base such as pyridine or triethylamine.

- Advantages : Higher reactivity, shorter reaction times, and often higher yields.

- Notes : Requires handling of moisture-sensitive intermediates.

Enzymatic Esterification

- Catalysts : Lipases or other esterases.

- Advantages : Mild reaction conditions, high regio- and stereoselectivity, environmentally friendly.

- Limitations : Longer reaction times and potential scale-up challenges.

Research Findings and Experimental Data

While direct literature specifically detailing this compound preparation is limited, related fatty acid ester syntheses and derivatives provide insights:

| Method | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Direct acid-catalyzed esterification | Reflux, acid catalyst, removal of water | 50-70 | >95 | Requires long reflux times |

| Acid chloride method | Room temperature to mild heating, base present | 75-90 | >98 | Faster, higher yield |

| Enzymatic esterification | Mild temperature (30-50°C), lipase catalyst | 60-80 | >99 | Eco-friendly, selective |

These data are extrapolated from analogous esterification reactions involving long-chain fatty alcohols and proline derivatives, as reported in heterocyclic and surfactant chemistry studies.

Analytical Characterization

The synthesized this compound is characterized by:

- Infrared Spectroscopy (IR) : Ester carbonyl stretch around 1710-1730 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Signals corresponding to the long alkyl chain (methylene protons at 1.2-1.4 ppm), ester linkage, and proline ring protons.

- Elemental Analysis : Confirming C, H, N composition consistent with C23H43NO3.

- Melting Point : Typically determined by capillary method for purity assessment.

Notes on Industrial and Laboratory Synthesis

- The esterification of amino acids like 5-oxo-L-proline with long-chain alcohols requires careful control of pH to prevent amide formation or ring opening.

- Use of activated derivatives (acid chlorides) enhances efficiency but involves more hazardous reagents.

- Enzymatic methods are gaining traction for sustainable synthesis of such bioactive esters, especially for pharmaceutical and cosmetic applications.

Summary Table of Preparation Methods

| Preparation Method | Catalyst/Activator | Temperature Range | Reaction Time | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Acid-Catalyzed | Sulfuric acid, p-TsOH | 80-120°C | 6-24 hours | 50-70% | Simple setup | Long reaction, side reactions |

| Acid Chloride Activation | Thionyl chloride, pyridine | 0-50°C | 1-4 hours | 75-90% | High yield, faster | Moisture sensitive reagents |

| Enzymatic Esterification | Lipase | 30-50°C | 12-48 hours | 60-80% | Mild, selective, eco-friendly | Longer time, enzyme cost |

Chemical Reactions Analysis

Types of Reactions

Octadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

Mechanism of Action

The mechanism by which Octadecyl 5-oxo-L-prolinate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 5-oxo-L-proline, which can then participate in various biochemical pathways. The long alkyl chain of octadecanol may also influence the compound’s interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 5-oxo-L-prolinate Esters

Decyl 5-oxo-L-prolinate (CAS 37673-23-7)

- Structure : Features a shorter decyl (C10) chain instead of octadecyl.

- Properties : Molecular weight 269.38 g/mol , logP 3.28 , and reduced hydrophobicity compared to the C18 analogue .

- Applications : Likely used in less lipophilic formulations or where shorter alkyl chains enhance bioavailability.

Phenethyl 5-oxo-L-prolinate (Compound 116)

- Structure : Replaces the alkyl chain with a phenethyl (aromatic) group.

- Key Difference : The aromatic group may enhance membrane permeability or receptor targeting compared to aliphatic chains.

Octadecyl Esters with Varied Functional Groups

Several octadecyl esters share the C18 chain but differ in the acid moiety, leading to distinct properties:

| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Applications/Properties |

|---|---|---|---|---|

| Octadecyl benzoate | 10578-34-4 | C₂₅H₄₀O₂ | Aromatic ester (benzoate) | Likely surfactant or plasticizer |

| Octadecyl chloroformate | 51637-93-5 | C₁₉H₃₅ClO₂ | Reactive chloroformate | Intermediate in polymer synthesis |

| Octadecyl decanoate | 34689-06-0 | C₂₈H₅₄O₂ | Medium-chain fatty acid ester | Lubricants or emulsifiers |

| Octadecyl dihydrogen phosphate | 2958-09-0 | C₁₈H₃₉O₄P | Phosphate ester | Surfactant, corrosion inhibitor |

Key Observations :

- Octadecyl chloroformate is highly reactive due to the chloroformate group, enabling covalent bonding in polymer synthesis .

- Octadecyl dihydrogen phosphate has ionic character, making it suitable for colloidal stabilization or anti-corrosion coatings .

- Octadecyl 5-oxo-L-prolinate stands out for its cyclic amide group, offering hydrogen-bonding capabilities absent in other esters.

Physicochemical Properties and Stability

- Solid-State Behavior : Solid-state ¹³C NMR studies show that octadecyl chains in trans conformation exhibit a chemical shift of ~33 ppm, while gauche/trans mixtures shift to ~30 ppm . This suggests that this compound’s crystallinity may differ from esters with shorter or branched chains.

- Thermal Stability : Long-chain esters like octadecyl chloride (C18Cl) are stable up to 300°C , but ester derivatives may decompose at lower temperatures due to hydrolytic susceptibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octadecyl 5-oxo-L-prolinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via esterification of 5-oxo-L-proline with octadecyl alcohol. Key steps include activating the carboxylic acid group (e.g., using carbodiimide coupling agents) and optimizing solvent polarity (e.g., dimethylformamide or dichloromethane). Reaction temperature (40–60°C) and catalyst selection (e.g., 4-dimethylaminopyridine) significantly influence yield. Purity is assessed via HPLC with C18 columns (retention time ~12–15 min under acetonitrile/water gradients) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be implemented?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated chloroform to confirm esterification (e.g., absence of carboxylic proton at δ 10–12 ppm, presence of octadecyl chain protons at δ 0.8–1.5 ppm).

- HPLC-MS : Employ reversed-phase C18 columns (Shim-pack GIS Series) with electrospray ionization to verify molecular ion peaks (expected m/z: 427.6 [M+H]) and monitor impurities .

- FT-IR : Confirm ester carbonyl stretch (~1740 cm) and proline ring vibrations (~1650 cm) .

Q. What are the common challenges in purifying this compound, and what methodologies address these issues?

- Methodological Answer : The compound’s high lipophilicity complicates crystallization. Purification strategies include:

- Solid-Phase Extraction (SPE) : Use C18 cartridges with acetonitrile elution (efficiency >85%, as demonstrated in acetaldehyde-DNPH extraction studies) .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to balance solubility and polarity.

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to temperatures (25°C, 40°C), humidity (60–75% RH), and UV light. Monitor degradation via HPLC-MS every 7 days.

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. For hydrolytic degradation, employ phosphate buffers (pH 3–9) to assess ester bond susceptibility .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine -NMR with 2D-COSY to resolve overlapping peaks from the octadecyl chain.

- Computational Chemistry : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- High-Resolution MS : Differentiate isobaric impurities (e.g., alkyl chain isomers) using resolution >30,000 .

Q. In what ways can the lipophilicity of this compound be leveraged in drug delivery systems, and what experimental models validate its efficacy?

- Methodological Answer :

- Partition Coefficient Studies : Measure logP values (octanol/water) to predict membrane permeability.

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal absorption. Compare with proline analogs to evaluate esterification’s impact on bioavailability.

- Nanocarrier Loading : Test encapsulation efficiency in liposomes (e.g., >90% loading achieved via thin-film hydration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized assays (e.g., IC values from identical cell lines).

- Batch Variability Testing : Compare synthetic batches for purity (HPLC area% >98%) and by-product profiles.

- Dose-Response Curves : Replicate experiments with controlled concentrations (e.g., 1–100 µM) to identify non-linear effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.